N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound features a hybrid structure combining a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at the 5-position and a 1,2-dihydroisoquinoline-4-carboxamide core. The thiadiazole moiety is linked to the isoquinoline scaffold via an amide bond, while the 2-methylpropyl (isobutyl) group and ketone oxygen at the 1-position contribute to its stereoelectronic properties. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs are associated with diverse bioactivities, including anticancer and enzyme-inhibitory effects, as observed in analogs .
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)8-22-9-14(12-6-4-5-7-13(12)17(22)24)16(23)19-18-21-20-15(26-18)10-25-3/h4-7,9,11H,8,10H2,1-3H3,(H,19,21,23) |
InChI Key |
IRPKZIIMOVAWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Methoxymethylation: The thiadiazole intermediate is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Isoquinoline Derivative Formation: The methoxymethylated thiadiazole is then reacted with an isoquinoline derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various nucleophiles.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Thiadiazole Derivatives
Structural Analog : 2-Substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles (e.g., compound 8e ) .
- Key Differences: Substituents: The target compound substitutes the thiadiazole 5-position with a methoxymethyl group, whereas analogs in use a 3,4,5-trimethoxyphenyl group. Core Structure: The target compound integrates an isoquinoline carboxamide, contrasting with simpler thiadiazole-aryl systems.
- Bioactivity: Compound 8e (5 μM) showed 55.71% inhibition against PC3 prostate cancer cells, while 8b achieved 66.21% inhibition against BGC-823 gastric cancer cells .
2.2 Tetrazole-Based Ureas and Thioureas
Structural Analog : N-5-Tetrazolyl-N′-arylacyl ureas (e.g., 2h , 2j ) .
- Key Differences :
- Heterocycle : Tetrazole (5-membered, 4N) vs. thiadiazole (5-membered, 2N, 1S).
- Functional Groups : The target compound lacks the urea/thiourea linkage but includes an amide bond.
- Bioactivity: Compounds 2h (methoxy-substituted) and 2j (bromo-substituted) exhibited growth hormone and cytokinin-like activity, attributed to electronic effects of substituents . The methoxymethyl group in the target compound may similarly modulate electronic properties, though its isoquinoline core could favor kinase or protease inhibition over plant growth regulation.
2.3 Triazole-Based Carboxylic Acid Derivatives
Structural Analog : N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas .
- Key Differences: Heterocycle: 1,2,4-Triazole vs. 1,3,4-thiadiazole. Substituents: Aryloxyacetyl groups vs. isoquinoline carboxamide.
- Bioactivity: Carboxylic acid groups in triazole derivatives improved solubility and hydrogen-bonding capacity, enhancing plant growth regulation . The methoxymethyl group in the target compound may offer similar solubility advantages while the isoquinoline core could enable DNA intercalation or topoisomerase inhibition.
Structural and Functional Analysis Table
Research Implications and Limitations
- Synthesis: The indium-catalyzed aqueous synthesis of thiadiazole derivatives () suggests a scalable route for the target compound, though the isoquinoline moiety may require additional steps .
- Limitations : Direct data on the target compound are absent; comparisons rely on structural extrapolation. Substituent positioning (e.g., methoxymethyl vs. aryl groups) may drastically alter target selectivity .
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological relevance.
- Molecular Formula : C14H21N3O2S
- Molecular Weight : 295.4 g/mol
- CAS Number : 696637-56-6
Biological Activity Overview
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Key areas of activity include:
-
Antimicrobial Activity :
- Studies have shown that thiadiazole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to the target compound have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Properties :
- Research indicates that isoquinoline derivatives possess anticancer activity. The structural features of the target compound suggest potential for similar effects, particularly through mechanisms involving apoptosis and cell cycle arrest .
- A case study involving related thiadiazole compounds reported significant inhibition of tumor cell growth in vitro, suggesting a pathway for further investigation .
- Anti-inflammatory Effects :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiadiazole ring.
- Coupling with isoquinoline derivatives.
- Final carboxamide formation through acylation reactions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
